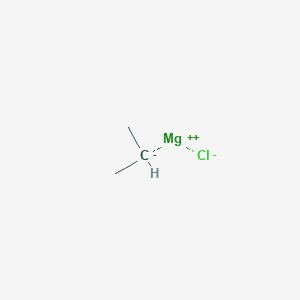
2,2,4,4-Tetramethylpentane
概要
説明
2,2,4,4-Tetramethylpentane is a chemical compound that has been the subject of various studies due to its unique properties and reactions. The compound has been analyzed in different contexts, including its vibrational spectra, molecular structure, and behavior under ionizing radiation, as well as its reactivity on transition metal films.
Synthesis Analysis
The synthesis of compounds related to 2,2,4,4-tetramethylpentane has been explored in the context of creating complex molecular structures. For instance, the synthesis of tetranuclear cubane-like and chain-like iron(II) complexes based on a pentadentate dinucleating ligand derived from a similar pentan-3-ol structure has been reported. These syntheses involve intricate coordination chemistry and provide insights into the magnetic properties of the resulting complexes .
Molecular Structure Analysis
The molecular structure of derivatives of 2,2,4,4-tetramethylpentane has been determined using X-ray diffraction techniques. For example, the structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol has been elucidated, revealing a monoclinic unit-cell and the orientation of various groups with respect to the benzene nucleus . Such structural analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions Analysis
The reactivity of 2,2,4,4-tetramethylpentane has been studied on transition metal films. It was found that the cyclisation and rearrangement products of this compound on metals like Ir, Rh, Pd, and Pt do not involve chemisorbed carbene or carbyne species, which suggests alternative mechanisms for these reactions . Additionally, reactions of related compounds with formaldehyde have been investigated, leading to a variety of condensation products and providing insight into the reactivity of the ketone functional group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,4,4-tetramethylpentane have been studied through experimental and theoretical methods. For instance, the ion yield of 2,2,4,4-tetramethylpentane has been measured under various electric fields, revealing a saturation of free electron production for highly ionizing radiation. This behavior can be described using Onsager Theory and a Birks factor, which shows a dependence on the electric field strength . Additionally, the vibrational spectra of 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol, a compound with a similar structure, have been analyzed both theoretically and experimentally, highlighting the strong coupling of protonic vibrations with other vibrations in the molecule .
科学的研究の応用
Ion Yield and Radiation Interaction : 2,2,4,4-Tetramethylpentane's ion yield was studied for electric fields between 600 V/cm and 3600 V/cm using protons and pions. This research indicated a saturation of free electron production for highly ionizing radiation, which can be parametrized using Onsager Theory and a Birks factor (Astbury et al., 1993).
Cyclisation and Rearrangements on Metal Films : The compound's cyclisation/rearrangement products were analyzed on sintered films of Ir, Rh, Pd, and Pt, revealing insights into its interactions with these metals (Clarke, Finlayson & Rooney, 1982).
Electron Mobility and Ionization : The electron mobility and free ion yield of liquid 2,2,4,4-Tetramethylpentane for single minimum ionizing particles were measured, providing data relevant to its electronic response (Astbury, Keeler, Li, Poffenberger & Robertson, 1991).
Use in Ion Chambers : The use of 2,2,4,4-Tetramethylpentane as an ionizing liquid in ion chambers with lead plates was studied, examining the potential degradation from contamination (Poffenberger, Keeler, Birney & Bishop, 1999; 2002).
Room-Temperature Liquid-Filled Ionization Chambers : Its suitability for room-temperature liquid-filled ionization chambers was reviewed, focusing on properties like mobility, ionization yield, and electric field influence (Holroyd & Anderson, 1985).
Phase Transition in Solid State : X-ray, dielectric, DSC, and IR data were used to study the phase transition in solid 2,2,4,4-tetramethylpentan-3-ol, offering insights into its crystal structure and transition mechanisms (Bator et al., 1990).
Purity in Liquid Ionization Chambers : Research on removing impurities from 2,2,4,4-Tetramethylpentane for use in liquid ionization chambers was conducted, highlighting its potential for high-purity applications (Ochsenbein et al., 1988).
Electron Mobility at Different Temperatures : The Hall mobility of excess electrons in 2,2,4,4-Tetramethylpentane was measured across a range of temperatures, contributing to understanding its electrical properties (Itoh, Munoz & Holroyd, 1989).
作用機序
. As a hydrocarbon, it does not have a specific biological target. Instead, it interacts with biological systems in a general manner, primarily through physical interactions.
Result of Action
The primary effects of 2,2,4,4-Tetramethylpentane exposure are likely to be due to its physical properties as a hydrocarbon. High concentrations can cause symptoms like headache, dizziness, tiredness, nausea, and vomiting . These effects are likely due to the compound’s lipophilic nature and its ability to dissolve in and disrupt the structure of biological membranes.
Safety and Hazards
特性
IUPAC Name |
2,2,4,4-tetramethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMULFRCHLJNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147870 | |
| Record name | Pentane, 2,2,4,4-tetramethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,4,4-Tetramethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
20.0 [mmHg] | |
| Record name | 2,2,4,4-Tetramethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,4,4-Tetramethylpentane | |
CAS RN |
1070-87-7 | |
| Record name | Di-tert-Butylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-Butylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 2,2,4,4-tetramethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JS6EAL3EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2,4,4-tetramethylpentane?
A1: The molecular formula of 2,2,4,4-tetramethylpentane is C9H20, and its molecular weight is 128.25 g/mol. [] (https://www.semanticscholar.org/paper/060873bfb0ae14e32d4af8b167de1e888dc0d798)
Q2: What is the structure of 2,2,4,4-tetramethylpentane?
A2: 2,2,4,4-Tetramethylpentane is a branched alkane with the following structure:
Q3: How does the structure of 2,2,4,4-tetramethylpentane influence its physical properties?
A3: The highly branched structure of 2,2,4,4-tetramethylpentane leads to weak intermolecular forces. This results in a low boiling point [] (https://www.semanticscholar.org/paper/170787b515f1376c2317d58f6c95d5e3c6e5513c) and a relatively high melting point compared to other isomers of nonane. [] (https://www.semanticscholar.org/paper/4b69033c79c5de059b6a1168eb00bbbae7e25336)
Q4: How does 2,2,4,4-tetramethylpentane react in the presence of deuterium over supported metal catalysts?
A4: The reaction of 2,2,4,4-tetramethylpentane with deuterium over supported metal catalysts like iridium, rhodium, palladium, and platinum results in exchange reactions. Four main processes have been identified: stepwise exchange, methyl-group exchange, and multiple exchanges involving αγ-diadsorbed or αδ-diadsorbed intermediates. The specific catalyst used influences which pathway is favored. [, ] (https://www.semanticscholar.org/paper/11746c7758df9db327ee437d6c3fd531751815e9, https://www.semanticscholar.org/paper/89c1789e178273baeecbd522694d94c9237a5278)
Q5: Can 2,2,4,4-tetramethylpentane undergo cyclisation reactions?
A5: Yes, 2,2,4,4-tetramethylpentane can undergo both selective and non-selective cyclisation reactions on transition metal films like iridium, rhodium, palladium, and platinum. Deuterium tracer studies reveal that the selective cyclisation proceeds through a mechanism akin to reductive elimination in organometallic chemistry. [] (https://www.semanticscholar.org/paper/d3aaaab3faa0df9aa54d09421bb3702eed3f5217)
Q6: What happens when 2,2,4,4-tetramethylpentane is subjected to radiolysis?
A6: Radiolysis of 2,2,4,4-tetramethylpentane, using either X-rays or gamma rays, leads to the formation of various radiolysis products. The product distribution is dependent on factors like temperature and the type of radiation used. Gas chromatography is typically employed to analyze the resulting mixture. [] (https://www.semanticscholar.org/paper/5680043686490d2f4aa3e00b3f4b3635003a0c85)
Q7: Is 2,2,4,4-tetramethylpentane a suitable solvent for photoconductivity studies?
A8: Yes, 2,2,4,4-tetramethylpentane's non-polar nature and relatively high electron mobility make it a suitable solvent for studying the photoconductivity of various solutes. For example, researchers have investigated the photoconductivity of anthracene in 2,2,4,4-tetramethylpentane under high pressure. [] (https://www.semanticscholar.org/paper/236123777c8103f227792e159ac7dca5a80ad452)
Q8: How does pressure affect the energy of excess electrons in 2,2,4,4-tetramethylpentane?
A9: The energy of excess electrons in 2,2,4,4-tetramethylpentane, represented by the conduction band energy (V0), increases with increasing pressure. This effect is less pronounced in 2,2,4,4-tetramethylpentane compared to linear alkanes like n-pentane. This behavior can be explained by density fluctuation theory. [] (https://www.semanticscholar.org/paper/f47ffbce445bef653516fda64763b3a734955b55)
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




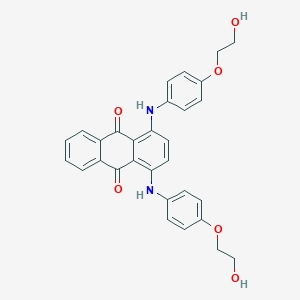
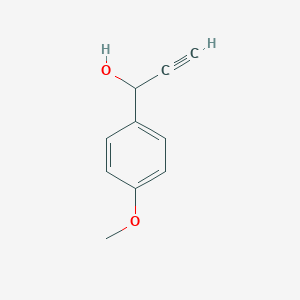
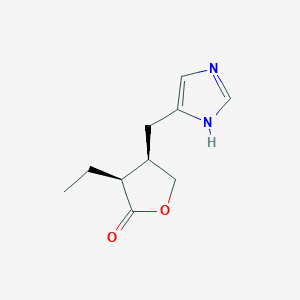
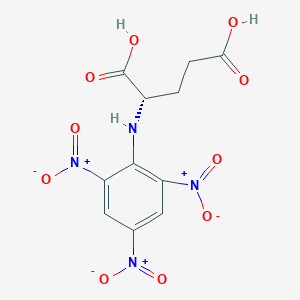


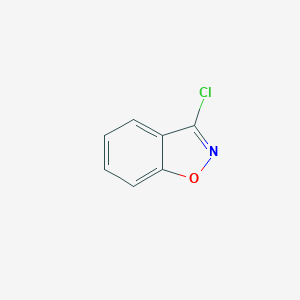
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
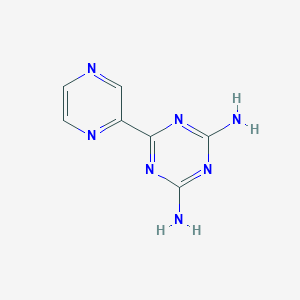
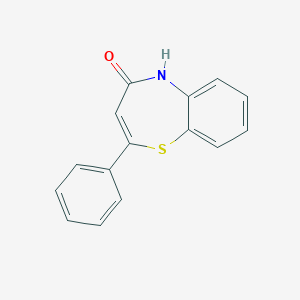
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
